1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone
CAS No.: 872689-32-2
Cat. No.: VC4427014
Molecular Formula: C19H23N3OS
Molecular Weight: 341.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872689-32-2 |
|---|---|
| Molecular Formula | C19H23N3OS |
| Molecular Weight | 341.47 |
| IUPAC Name | 1-(azepan-1-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylethanone |
| Standard InChI | InChI=1S/C19H23N3OS/c1-15-6-8-16(9-7-15)17-10-11-18(21-20-17)24-14-19(23)22-12-4-2-3-5-13-22/h6-11H,2-5,12-14H2,1H3 |
| Standard InChI Key | BYOVGQPPDDENNR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCCC3 |
Introduction
1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone is a synthetic organic compound with potential applications in medicinal chemistry and material sciences. Its structure combines an azepane ring, a pyridazine core, and a thioether linkage, making it a versatile molecule for various chemical and biological studies.
Synthesis Overview
The synthesis of 1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone typically involves:
-
Preparation of the Pyridazine Core: Pyridazine derivatives are synthesized by reacting hydrazines with diketones or similar precursors under controlled conditions.
-
Thioether Formation: The sulfur atom is introduced via nucleophilic substitution, often using thiols or thioethers in the presence of base catalysts.
-
Azepane Integration: The azepane moiety is attached through alkylation or amidation reactions, ensuring stability and functionality.
Applications in Medicinal Chemistry
Compounds like 1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone are explored for their biological activities due to their structural features:
-
Potential Antiviral Properties: Pyridazine-based compounds are known to disrupt viral polymerase activity, as seen in influenza antiviral studies .
-
Anti-inflammatory Activity: Similar heterocyclic compounds have shown promise in reducing inflammation by targeting specific enzymes .
-
Antibacterial Properties: The thioether and azepane groups may enhance membrane permeability and binding to bacterial targets .
Biological Evaluation
Although specific data on this compound is limited, related pyridazine derivatives have demonstrated:
-
Cytotoxicity Studies: Moderate activity against certain cancer cell lines.
-
Enzyme Inhibition: Ability to inhibit kinases or proteases involved in disease pathways.
-
Antimicrobial Testing: Activity against gram-positive and gram-negative bacteria.
Key Challenges and Future Directions
1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone faces challenges such as:
-
Limited Stability: Thioether linkages can be prone to oxidation.
-
Optimization of Activity: Structural modifications may be needed to enhance potency and selectivity.
-
Scalability of Synthesis: Efficient synthetic routes are required for large-scale production.
Future research could focus on:
-
Exploring its role as a scaffold for drug design.
-
Investigating its interaction with biological targets through computational modeling.
-
Developing derivatives with improved pharmacokinetic profiles.
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C16H21N3OS |
| Molecular Weight | ~303.42 g/mol |
| Functional Groups | Azepane, Pyridazine, Thioether, Ketone, p-Tolyl |
| Synthesis Methods | Pyridazine formation, thioether linkage, azepane integration |
| Potential Applications | Antiviral, anti-inflammatory, antibacterial |
| Challenges | Stability issues, need for activity optimization |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume